N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with furan-2-ylmethylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Amines and alcohols derived from the reduction of the carbonyl and imine groups.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((furan-2-ylmethyl)amino)benzoic acid
- N’-acryloyl-N’-phenylfuran-2-carbohydrazide
Uniqueness
N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O3 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13- |
InChI Key |
ZUTFPWIJRMJQTC-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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